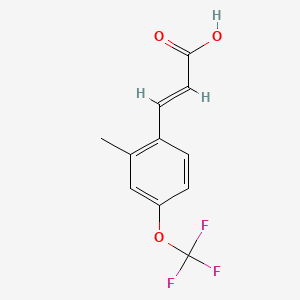
2-Methyl-4-(trifluoromethoxy)cinnamic acid
Descripción general
Descripción
“2-Methyl-4-(trifluoromethoxy)cinnamic acid” is a chemical compound with the CAS number 1588508-08-0 . It is used in laboratory chemicals . The chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Molecular Structure Analysis
The molecular formula of “2-Methyl-4-(trifluoromethoxy)cinnamic acid” is C10H7F3O3 . The molecular weight is 232.1560 .Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Chiral Glycidic Acid Derivatives : A study by Imashiro & Seki (2004) developed an asymmetric synthesis of chiral glycidic acid derivatives using cinnamic acid esters. This synthesis is significant for producing intermediates like diltiazem hydrochloride, a key compound in pharmacology.
Novel Synthesis of Cinnamic Acids : Cinnamic acids were synthesized from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide in a study by Chiriac, Tanasă, & Onciu (2005). This method provides a new pathway for synthesizing cinnamic acids, essential in various chemical industries.
Preparation of 4-O-Methylglucuronoxylan Cinnamates : Research by Skalková & Csomorová (2016) focused on preparing cinnamoyl esters with antioxidant activities. These esters have applications in the food and cosmetic industries due to their low toxicity and antioxidant properties.
Synthesis for Cosmetic Industry : A study by Yadav & Chandalia (1999) developed a method to synthesize methyl, ethyl, and isopropyl esters of 4-methoxy cinnamic acid, used in the cosmetic industry.
Antioxidant and Anticancer Properties : The antioxidant and anticancer properties of cinnamic acids and derivatives were explored in several studies. For example, Pontiki et al. (2014) synthesized simple cinnamic acids and evaluated their biological activities, finding some compounds with potent antioxidant and LOX inhibitory activities.
Interaction with Bovine Serum Albumin : The interaction of cinnamic acid derivatives with bovine serum albumin was investigated by Nunes et al. (2017), providing insights into their therapeutic functions and applications in the food industry.
Deoxofluorination of Aromatic Acids : Research by Trofymchuk et al. (2020) focused on the synthesis of trifluoromethyl-substituted aromatic compounds via deoxofluorination of cinnamic acids. These compounds are crucial in medicinal chemistry and agrochemistry.
Safety And Hazards
“2-Methyl-4-(trifluoromethoxy)cinnamic acid” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
(E)-3-[2-methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-7-6-9(17-11(12,13)14)4-2-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTHJDZEVRTJAK-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethoxy)cinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



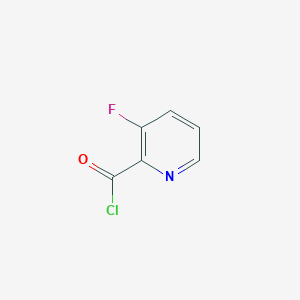
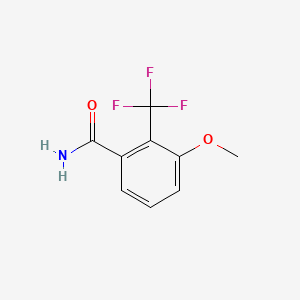

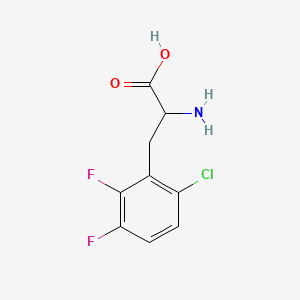
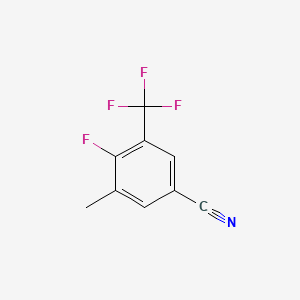
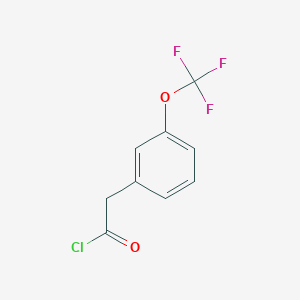
![ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405220.png)
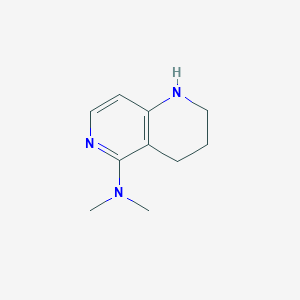
![2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405223.png)
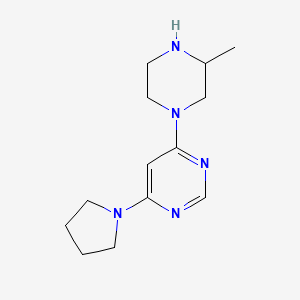

![4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405231.png)
![3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405233.png)
![[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405235.png)